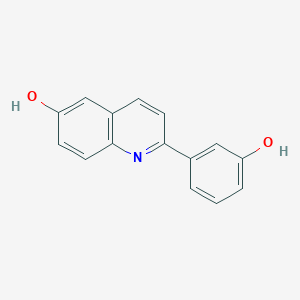

2-(3-Hydroxyphenyl)quinolin-6-ol

Description

2-(3-Hydroxyphenyl)quinolin-6-ol is a quinoline derivative featuring a hydroxyl group at the 6-position of the quinoline ring and a 3-hydroxyphenyl substituent at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

87741-96-6 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(3-hydroxyphenyl)quinolin-6-ol |

InChI |

InChI=1S/C15H11NO2/c17-12-3-1-2-10(8-12)14-6-4-11-9-13(18)5-7-15(11)16-14/h1-9,17-18H |

InChI Key |

KVSLALXAPWSPAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=C2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)quinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-hydroxybenzaldehyde with aniline derivatives in the presence of a catalyst, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and heating to reflux temperatures.

Industrial Production Methods

Industrial production of quinoline derivatives, including 2-(3-hydroxyphenyl)quinolin-6-ol, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)quinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(3-hydroxyphenyl)quinolin-6-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)quinolin-6-ol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Positioning: The 6-OH group in 2-(3-Hydroxyphenyl)quinolin-6-ol may enhance solubility compared to 8-OH-substituted analogs like 6-Nitro-8-quinolinol .

- Aryl Substituents: The 3-hydroxyphenyl group at position 2 introduces steric bulk and additional hydrogen-bonding sites, differentiating it from simpler halogenated derivatives (e.g., 6-Bromo-3-hydroxyquinoline) .

Antibacterial and Antiviral Potential

- N-(3-Hydroxyphenyl)imidazole Derivatives : Analogs like N-(3-hydroxyphenyl)-2-(substituted imidazol-1-yl)alkanamides exhibit broad-spectrum antibacterial activity, suggesting that the 3-hydroxyphenyl moiety may synergize with heterocyclic systems for microbial targeting .

- 6-Bromo-3-hydroxyquinoline: Brominated quinolines are noted for their role in inhibiting bacterial enzymes, though direct data for 2-(3-Hydroxyphenyl)quinolin-6-ol remain unexplored .

Receptor Binding and Signaling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.